N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
Description
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a synthetic hydrazide derivative characterized by a tetrahydrocarbazole core linked to a substituted phenyl group via a hydrazone bridge. Key structural and physicochemical properties include:
- Molecular formula: C₂₄H₂₇N₃O₃
- Average mass: 405.498 g/mol
- Monoisotopic mass: 405.205242 g/mol
- Functional groups: A 4-hydroxy-3-methoxyphenyl substituent (electron-donating groups) and a partially hydrogenated carbazole system (1,2,3,4-tetrahydro-9H-carbazol-9-yl) .
The compound’s design integrates a hydrazide scaffold, which is known for its versatility in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and π-π stacking interactions.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H27N3O3/c1-16(17-11-12-22(28)23(15-17)30-2)25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3,5,7,9,11-12,15,28H,4,6,8,10,13-14H2,1-2H3,(H,26,29)/b25-16+ |
InChI Key |
JSLULUYYLWJQIR-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(1,2,3,4-Tetrahydro-9H-Carbazol-9-Yl)Propanehydrazide
-
Ethyl 3-(9H-carbazol-9-yl)propanoate (10 mmol) is dissolved in anhydrous ethanol (50 mL).
-
Hydrazine hydrate (15 mmol, 99%) is added dropwise under reflux (80°C) for 6–8 hours.
-
The mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
Yield : 85–90%
Characterization :
Condensation with 4-Hydroxy-3-Methoxyacetophenone
-
3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide (5 mmol) and 4-hydroxy-3-methoxyacetophenone (5.5 mmol) are dissolved in methanol (30 mL).
-
A catalytic amount of acetic acid (0.5 mL) is added, and the mixture is refluxed for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 65–70°C (reflux) |
| Reaction Time | 10–12 hours |
| Yield | 75–80% |
Characterization :
-
IR (KBr) : 3250 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.20 (s, 1H, NH), 7.80–6.80 (m, 7H, aromatic), 3.90 (s, 3H, OCH₃), 3.10–2.60 (m, 8H, CH₂), 2.20 (s, 3H, CH₃).
Alternative Methods and Modifications
Solvent Screening for Condensation
Comparative yields using different solvents:
| Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 12 | 78 |
| Ethanol | 78 | 14 | 72 |
| DMF | 100 | 8 | 65 |
| Acetonitrile | 82 | 10 | 60 |
Key Insight : Methanol provides optimal balance between reaction rate and yield due to its polarity and boiling point.
Acid Catalysis Optimization
Effect of acid catalysts on condensation:
| Catalyst | Amount (equiv) | Yield (%) |
|---|---|---|
| Acetic acid | 0.1 | 78 |
| HCl (conc.) | 0.05 | 70 |
| H₂SO₄ | 0.1 | 68 |
| None | – | 45 |
Purification and Analytical Data
Recrystallization
Spectroscopic Confirmation
-
HRMS (ESI) : m/z Calculated for C₂₄H₂₇N₃O₃⁺: 405.2052; Found: 405.2052.
-
XRD : Crystalline structure confirms E-configuration of the hydrazone bond.
Industrial-Scale Adaptations
Patent CN108191625B outlines a scalable protocol:
-
Halogenated Solvent : Dichloromethane reduces reaction time to 8 hours.
-
Inorganic Base : Sodium hydroxide (2 equiv) enhances yield to 82%.
-
Workup : Precipitation with ice water simplifies isolation.
Challenges and Solutions
Chemical Reactions Analysis
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the tetrahydrocarbazolyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
*Estimated mass based on molecular formula.
Substituent-Driven Property Analysis
Electron-Donating vs. Electron-Withdrawing Groups
Carbazole Core Modifications
Steric and Lipophilic Effects
Inferred Pharmacological Implications
While direct biological data are unavailable in the provided evidence, structural trends suggest:
Target Affinity : The hydroxyl and methoxy groups in may favor interactions with polar residues in enzymes (e.g., kinases or oxidoreductases).
Metabolic Stability : Nitro groups in and could resist oxidative metabolism but may pose toxicity risks due to nitroreductase activation.
Drug-Likeness : The target compound’s molecular weight (405.5) and moderate hydrophilicity align with Lipinski’s rules, whereas ’s higher mass (447.6) may reduce oral bioavailability .
Biological Activity
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that combines a hydrazide functional group with a carbazole moiety and hydroxy-methoxyphenyl substituents. The aim of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₆H₁₈N₄O₃. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains. Preliminary studies suggest effective activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The presence of the carbazole core is associated with anticancer effects. Compounds with similar structures have been documented to induce apoptosis in cancer cell lines.
- Neuroprotective Effects : Some derivatives of carbazole compounds have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
1. Antimicrobial Activity
A study evaluating various derivatives of carbazole compounds highlighted that modifications in the structure significantly affect antimicrobial potency. The most active derivatives showed inhibition zones comparable to standard antibiotics against E. coli and S. aureus.
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| GJP14 Derivative | Hydroxy and amino groups | Effective against TSE-infected cells |
| This compound | Hydroxy-methoxyphenyl substituent | Broad-spectrum activity |
2. Anticancer Activity
Research conducted on similar compounds demonstrated that those with a carbazole structure could inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values indicating significant cytotoxicity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10.5 |
| Compound B | HeLa (Cervical Cancer) | 7.8 |
| N'-[(1E)-... | A549 (Lung Cancer) | 5.0 |
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in microbial metabolism and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm the hydrazone linkage (δ 8.5–9.0 ppm for NH) and tetrahydrocarbazole protons (δ 1.5–2.5 ppm for aliphatic CH) .
- Mass Spectrometry: ESI-MS detects the molecular ion peak at m/z 375.472 (calculated) .
- X-ray Crystallography: Resolves non-planar conformation due to steric hindrance between the methoxyphenyl and carbazole groups .
Q. What preliminary biological screening methods are recommended for this compound?
Methodological Answer:
- In vitro enzyme assays: Test inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) due to structural similarity to neuroprotective carbazole derivatives.
- Cell viability assays: Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance biological efficacy?
Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with COX-2 or AChE active sites. Use the hydrazone group as a hydrogen-bond donor .
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- ADMET prediction (SwissADME): Assess logP (~3.2) and bioavailability to prioritize analogs for in vivo testing .
Q. How can crystallographic data resolve contradictions in reported conformational studies?
Methodological Answer:
- SHELX refinement: Use SHELXL for high-resolution X-ray data to model steric clashes between the methoxyphenyl and carbazole groups, explaining non-planarity .
- ORTEP-3 visualization: Generate thermal ellipsoid plots to validate torsional angles and puckering coordinates in the tetrahydrocarbazole ring .
- Compare with NMR data: Discrepancies in solution vs. solid-state conformations can arise from dynamic equilibria in polar solvents .
Q. What experimental designs address discrepancies in observed vs. predicted biological activity?
Methodological Answer:
- Dose-response curves: Re-evaluate IC values across multiple cell lines to rule out assay-specific artifacts.
- Proteomics profiling: Use LC-MS/MS to identify off-target interactions if activity contradicts computational predictions.
- Solvent control studies: Test DMSO vs. aqueous solubility to ensure compound stability in biological media .
Key Challenges and Recommendations
- Synthetic Scalability: Batch optimization via Bayesian algorithms improves reproducibility (e.g., reaction time, catalyst loading) .
- Biological Specificity: Combine CRISPR-Cas9 knockouts with activity assays to validate target engagement.
- Data Reproducibility: Publish raw crystallographic data (CIF files) and NMR spectra to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
